molecular formula C12H9ClN2OS2 B2938864 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 851116-05-7

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2938864
CAS No.: 851116-05-7
M. Wt: 296.79
InChI Key: JTKPZOCKZCLZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 851116-03-5) is a thienopyrimidinone derivative characterized by a chloromethyl substituent at position 2 and a 5-methylthiophen-2-yl group at position 5 of the fused heterocyclic core. Its molecular formula is C₁₁H₈ClN₂OS₂, with a molecular weight of 283.78 g/mol. The chloromethyl group enhances electrophilicity, making it a reactive intermediate for further functionalization, while the thiophene moiety contributes to π-π stacking interactions in biological targets .

Properties

CAS No.

851116-05-7

Molecular Formula

C12H9ClN2OS2

Molecular Weight

296.79

IUPAC Name

2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN2OS2/c1-6-2-3-8(18-6)7-5-17-12-10(7)11(16)14-9(4-13)15-12/h2-3,5H,4H2,1H3,(H,14,15,16)

InChI Key

JTKPZOCKZCLZAU-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CCl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a derivative of thieno[2,3-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on various studies, highlighting its cytotoxic effects and mechanisms of action against different cancer cell lines.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H10ClN3OS
  • Molecular Weight : 273.75 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activity Overview

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in various assays.

Anticancer Activity

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study assessing the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain derivatives exhibited significant cytotoxicity. For instance, compounds with similar structures showed IC50 values as low as 13.42 μg/mL against MCF-7 cells, indicating potent anti-proliferative activity .
    • The tested compound demonstrated selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells (IC50 > 1000 μg/mL for normal BALB 3T3 cells) .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analyses which indicated increased sub-G1 populations in treated cells, suggesting apoptosis .

Study 1: Synthesis and Evaluation

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The most potent compound in this study exhibited an IC50 value of 52.56 μg/mL against MDA-MB-231 cells, showcasing its potential as an anticancer agent .

Study 2: Comparative Analysis

In another comparative study involving various thieno[2,3-d]pyrimidine derivatives, the compound demonstrated higher efficacy than standard chemotherapeutic agents like doxorubicin when tested against MCF-7 cells. The selectivity index was significantly favorable for the compound compared to traditional treatments .

Data Summary Table

Compound NameCell LineIC50 (μg/mL)Mechanism of Action
Thieno[2,3-d]pyrimidine Derivative 1MCF-713.42Apoptosis induction
Thieno[2,3-d]pyrimidine Derivative 2MDA-MB-23152.56Cell cycle arrest
Thieno[2,3-d]pyrimidine Derivative 3BALB 3T3>1000Selective toxicity

Comparison with Similar Compounds

Key Observations :

  • Electrophilicity : The chloromethyl group in the target compound increases its reactivity compared to morpholine (electron-donating) or sulfanyl substituents, enabling cross-coupling or nucleophilic substitution reactions .
  • Biological Activity : Phenyl and thiophene substituents at position 5 correlate with kinase inhibition (e.g., VEGFR-2), while furan derivatives exhibit fluorescence properties .

Physicochemical Properties

Property Target Compound 5-Phenyl Analogue 2-Morpholine Derivative
LogP (Calculated) 3.12 2.85 1.98
Water Solubility (mg/mL) <0.1 0.15 1.2
Melting Point (°C) Not reported 223–226 108–110

Insights :

  • The morpholine group significantly improves water solubility due to its hydrophilic nature .
  • Chloromethyl and thiophene substituents increase lipophilicity, favoring membrane permeability .

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of thiophene-carboxamide precursors with chloromethylating agents. describes a method where 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is reacted with chloromethylating reagents under acidic conditions. Key optimization parameters include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions like over-chlorination.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the chloromethyl group.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during ring closure .
    Post-synthesis purification often involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >85% purity.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Robust characterization requires a combination of:

  • 1H/13C NMR : To confirm the chloromethyl (-CH₂Cl) moiety (δ 4.2–4.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 336.0425 for C₁₂H₁₁ClN₂OS₂) .
  • X-ray crystallography : highlights the use of single-crystal studies to resolve bond angles and confirm the fused thieno-pyrimidine ring system .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the thiophene or pyrimidine rings be addressed?

Functionalization at the 5-methylthiophen-2-yl group often faces competition with the chloromethyl site. Methodological strategies include:

  • Directed ortho-metalation : Using tert-butyllithium to deprotonate the thiophene ring, followed by electrophilic quenching (e.g., aldehydes or halogens) .
  • Protection/deprotection : Temporarily blocking the chloromethyl group with Boc anhydride to prioritize thiophene modifications .
  • Microwave-assisted synthesis : Short reaction times (10–15 min) minimize decomposition of sensitive substituents .

Q. What computational and experimental approaches are used to analyze structure-activity relationships (SAR) for biological activity?

and describe SAR studies for antimicrobial and anticancer activity:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like dihydrofolate reductase (DHFR), where the chloromethyl group enhances hydrophobic binding .
  • In vitro assays : MTT assays on cancer cell lines (e.g., MCF-7) reveal IC₅₀ values correlated with electron-withdrawing substituents on the thiophene ring .
  • Comparative analysis : Analogues lacking the chloromethyl group show 3–5× reduced potency, highlighting its role in target engagement .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : HPLC-MS to confirm >95% purity, eliminating interference from byproducts like dechlorinated derivatives .
  • Dose-response curves : Testing across a wider concentration range (nM–µM) to distinguish specific activity from nonspecific toxicity .
  • Target profiling : RNA sequencing or proteomics to identify off-target effects (e.g., ROS generation in cytotoxicity assays) .

Q. What catalytic systems improve the efficiency of cross-coupling reactions involving this compound?

Palladium-based catalysts are critical for Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Ligand selection : XPhos or SPhos ligands enhance stability during arylations at the pyrimidine ring .
  • Solvent optimization : Toluene/water biphasic systems improve yields (>75%) while reducing catalyst loading (1–2 mol%) .
  • Microwave irradiation : Accelerates coupling reactions (30–60 min vs. 24 hr conventional heating) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)Reference
Reaction Temperature60–80°C78–85>90
Catalyst (ZnCl₂)10 mol%8288
Purification SolventHexane/EtOAc (3:1)7595

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC₅₀/EC₅₀Key Structural DeterminantReference
Anticancer (MCF-7)DHFR1.2 µMChloromethyl group
Antibacterial (E. coli)DNA gyrase8.5 µM5-Methylthiophen-2-yl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.